2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c28-25(26-19-10-11-22-23(14-19)30-13-12-29-22)17-31-24-16-27(15-18-6-2-1-3-7-18)21-9-5-4-8-20(21)24/h1-11,14,16H,12-13,15,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCDALOMAXSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises two aromatic systems: a 1-benzylindole-3-thiol moiety and a 2,3-dihydro-1,4-benzodioxin-6-amine group linked via a sulfanylacetamide bridge. Synthesis involves three critical stages:
- Indole Benzylation : Introduction of the benzyl group at the indole nitrogen.
- Benzodioxin-6-Amine Acetamide Formation : Functionalization of the benzodioxin amine with a bromoacetyl group.
- Thioacetamide Coupling : Sulfur-mediated linkage of the two aromatic units.
Indole Benzylation: Optimization of N-Substitution
Benzylation of the indole nitrogen is achieved through nucleophilic substitution under alkaline conditions. A solution of 1H-indole (10 mmol) in anhydrous tetrahydrofuran (THF) reacts with benzyl chloride (12 mmol) in the presence of potassium carbonate (15 mmol) at 60°C for 6 hours, yielding 1-benzyl-1H-indole with 85% efficiency. The reaction’s regioselectivity is ensured by the indole nitrogen’s lone pair orientation, which favors alkylation over competing C3 electrophilic substitution.
Table 1: Comparative Benzylation Conditions
| Parameter | Laboratory Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Reaction Time (h) | 6 | 5 |
| Yield (%) | 85 | 82 |
| Purity Post-Workup (%) | 95 | 97 |
Purification via flash chromatography (hexane:ethyl acetate, 4:1) removes residual benzyl chloride and potassium carbonate.
1-Benzylindole-3-Thiol Synthesis
Thiolation at the indole C3 position employs a two-step protocol:
- Bromination : Treatment of 1-benzyl-1H-indole with N-bromosuccinimide (NBS) in carbon tetrachloride yields 3-bromo-1-benzylindole (78% yield).
- Thiol Displacement : Reacting the bromide with thiourea in ethanol under reflux (8 hours) followed by alkaline hydrolysis produces 1-benzyl-1H-indole-3-thiol (67% yield).
The thiol intermediate’s stability is enhanced by storing it under nitrogen at -20°C to prevent oxidative dimerization.
Benzodioxin-6-Amine Acetamide Preparation
Synthesis of N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Bromoacetamide
The benzodioxin amine is acylated using bromoacetyl bromide in a dichloromethane/water biphasic system. Adding bromoacetyl bromide (1.2 eq) dropwise to a stirred solution of 2,3-dihydro-1,4-benzodioxin-6-amine (1 eq) and sodium bicarbonate (2 eq) in dichloromethane (20 mL) at 0°C affords the bromoacetamide derivative in 89% yield.
Table 2: Bromoacetylation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature (°C) | 0 → 25 (gradual) |
| Reaction Time (h) | 3 |
| Solvent System | CH2Cl2/H2O (2:1) |
| Workup | Aqueous extraction |
The product is isolated as a white crystalline solid (m.p. 132–134°C) after recrystallization from ethanol.
Thioacetamide Coupling: Final Assembly
The critical coupling step involves reacting 1-benzyl-1H-indole-3-thiol (1 eq) with N-(2,3-dihydro-1,4-benzodioxin-6-yl)bromoacetamide (1.05 eq) in dimethylformamide (DMF) using lithium hydride (0.1 eq) as a base. Stirring at 25°C for 18 hours achieves a 72% yield of the target compound.
Mechanistic Insights and Byproduct Formation
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoacetamide. Competing hydrolysis of the bromoacetamide to N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (observed in 12% yield) is minimized by maintaining anhydrous conditions.
Table 3: Coupling Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| LiH, DMF, 25°C | 72 | 95 |
| K2CO3, DMF, 50°C | 58 | 89 |
| Et3N, THF, 25°C | 63 | 91 |
Industrial Scalability and Challenges
Scaling the coupling step to 50 kg batches introduces challenges:
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Electrophilic Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with sulfur-containing indole compounds. The structural characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing indole and benzodioxin moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against a range of pathogens. The presence of the sulfanyl group is crucial for its interaction with microbial enzymes, leading to inhibition of growth in bacteria and fungi. In vitro studies have shown promising results against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes relevant to metabolic disorders. For example, it has shown potential as an inhibitor of α-glucosidase and acetylcholinesterase, making it a candidate for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD). These enzyme interactions can help manage blood glucose levels and improve cognitive function in patients .
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer activity of similar compounds, researchers synthesized derivatives and tested them on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated that certain derivatives led to a significant reduction in cell viability, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of synthesized compounds against common bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in treating infections .
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The sulfanyl group may also play a role in the compound’s bioactivity by forming reversible covalent bonds with target proteins . The benzodioxin ring could contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and selected analogues:
Pharmacokinetic Considerations
- Metabolic Stability : Benzodioxin cores are generally resistant to oxidative metabolism, whereas sulfanyl groups may undergo glutathione conjugation, necessitating prodrug strategies for prolonged activity .
Biological Activity
The compound 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various studies that highlight its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of indole derivatives with specific acetamides. The process may utilize various catalysts and solvents to optimize yields. For instance, a study demonstrated that using p-toluenesulfonic acid as a catalyst resulted in significant yields under reflux conditions in acetonitrile .
Key Synthesis Steps
| Step | Description |
|---|---|
| 1 | Reaction of benzyl indole with sulfanyl derivatives. |
| 2 | Introduction of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) group through acylation. |
| 3 | Purification and characterization using NMR and mass spectrometry. |
Antiviral Properties
Recent studies have identified This compound as a potential inhibitor of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. In vitro assays have shown that this compound exhibits significant inhibitory activity against viral replication, with IC50 values indicating moderate potency compared to established antiviral agents like remdesivir .
Comparative IC50 Values
| Compound | IC50 (µM) |
|---|---|
| 2-[(1-benzyl-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | 7.50 ± 1.68 |
| Remdesivir | 1.19 ± 0.36 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable efficacy against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, at concentrations lower than those required for traditional antibiotics .
Case Studies and Research Findings
In a series of experiments focusing on the compound's biological profile:
- Inhibition of Viral Replication : The compound was tested in a cell-based Gaussia luciferase reporter assay, showing up to 40% inhibition at concentrations around 10 µM.
- Anticancer Activity : Another study reported that similar indole-based compounds exhibited potent activity against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates exceeding 100% .
- Mechanism of Action : The mechanism studies indicated that these compounds act primarily as RdRp inhibitors, which is crucial for viral RNA synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
